molecular formula C10H14N2O B1617554 N-(5-Amino-2,4-dimethylphenyl)acetamide CAS No. 53780-33-9

N-(5-Amino-2,4-dimethylphenyl)acetamide

Cat. No.: B1617554
CAS No.: 53780-33-9
M. Wt: 178.23 g/mol
InChI Key: HAEMXAKFQGXEGU-UHFFFAOYSA-N
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Description

N-(5-Amino-2,4-dimethylphenyl)acetamide is a chemical compound of interest in scientific research, particularly within analytical and medicinal chemistry. Its structure, featuring an acetamide group linked to a substituted aniline ring, makes it a candidate for various research applications. This compound can be analyzed using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column, with mobile phases containing acetonitrile, water, and phosphoric acid, making it suitable for pharmacokinetic studies and the isolation of impurities in preparative separation . While the specific biological mechanism of action for this compound is not explicitly documented, research into structurally related substituted acetamide derivatives provides a context for its potential research value. For example, contemporary scientific studies investigate similar compounds for their ability to inhibit enzymes like butyrylcholinesterase (BChE) . Such BChE inhibitors are a significant area of investigation in neurodegenerative disease research, where they are designed to bind to the catalytic and peripheral sites of the enzyme . The presence of both amino and acetamide functional groups on the aromatic ring in this compound suggests potential for similar molecular interactions, including π–π stacking and hydrogen bonding, which are critical for binding to biological targets . This profile positions this compound as a potentially useful building block or intermediate for researchers developing novel bioactive molecules and investigating structure-activity relationships.

Properties

CAS No.

53780-33-9

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

N-(5-amino-2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C10H14N2O/c1-6-4-7(2)10(5-9(6)11)12-8(3)13/h4-5H,11H2,1-3H3,(H,12,13)

InChI Key

HAEMXAKFQGXEGU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1N)NC(=O)C)C

Canonical SMILES

CC1=CC(=C(C=C1N)NC(=O)C)C

Other CAS No.

53780-33-9

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Acetamides

Compound Name Molecular Formula MW (g/mol) LogP Key Substituents Applications
N-(5-Amino-2,4-dimethylphenyl)acetamide C₁₀H₁₄N₂O 178.23 0.801 5-Amino, 2,4-dimethyl HPLC analysis, PK studies
N-(5-Amino-2-methoxyphenyl)-2-(2,4-DMPO)a C₁₈H₂₀N₂O₃ ~310 ~2.5 2-Methoxy, phenoxy-DMP Hydrophobic target binding
N-(5-Amino-4-fluoro-2-hydroxyphenyl)acetamide C₈H₉FN₂O₂ 184.17 1.2 4-Fluoro, 2-hydroxy Lab research
N-(3-Amino-4-methoxyphenyl)acetamide C₉H₁₂N₂O₂ 180.20 0.65 3-Amino, 4-methoxy Experimental use

DMPO = 2,4-dimethylphenoxy; PK = Pharmacokinetics.

Preparation Methods

Catalytic Hydrogenation of Mononitro-2,4-dimethyl-acetanilide Mixtures

Overview:
The most established method for preparing N-(5-amino-2,4-dimethylphenyl)acetamide involves catalytic hydrogenation of a crude nitration mixture containing isomeric mononitro-2,4-dimethyl-acetanilides. The key precursor is 5-nitro-2,4-dimethyl-acetanilide, which is selectively reduced to the corresponding amine.

Procedure Details:

  • The starting material is a mixture with 60–95% by weight of 5-nitro-2,4-dimethyl-acetanilide.
  • The mixture is dissolved in a water-miscible organic solvent, often methanol or a methanol/water mixture, with water content ranging from 50% to 95% by weight.
  • Hydrogenation is carried out under known catalytic hydrogenation conditions using a suitable hydrogenation catalyst (e.g., palladium on carbon).
  • After hydrogenation, the catalyst is separated, and the product is isolated by crystallization from the solvent-water mixture.
  • Optimal crystallization is achieved using water/methanol ratios between 3:1 and 10:1 by weight, with 5 to 15 parts of solvent mixture per part of product.
  • The process yields high purity this compound suitable for further applications.

Key Advantages:

  • High yield and selectivity for the 5-amino isomer.
  • Efficient separation by crystallization from aqueous-organic solvents.
  • Scalable and industrially applicable.
Step Conditions/Details Notes
Starting material Mixture with 60–95% 5-nitro isomer Crude nitration mixture
Solvent Water-miscible organic solvent (e.g., methanol) + water (50–95%) Ratio optimized for crystallization
Catalyst Hydrogenation catalyst (e.g., Pd/C) Standard hydrogenation conditions
Temperature and Pressure Typical hydrogenation conditions (not specified in detail) Controlled to avoid over-reduction
Product isolation Crystallization from solvent-water mixture High purity amine obtained
Yield High (close to quantitative) Efficient process

Reference: EP0054809A1 patent describes this process in detail, emphasizing the selective hydrogenation and crystallization steps.

Reduction of Nitroacetanilide Using Zinc and Acetic Acid

Overview:
Another method involves the reduction of N-(2,6-dimethyl-4-nitrophenyl)acetamide using zinc dust in the presence of acetic acid, followed by purification steps.

Procedure Details:

  • Zinc dust is added in portions to a cooled solution (0 °C) of the nitroacetanilide in tetrahydrofuran (THF) and acetic acid.
  • The reaction proceeds for about 30 minutes.
  • The mixture is filtered through silica gel to remove impurities.
  • The organic phase is washed with saturated sodium bicarbonate solution to neutralize residual acid.
  • The product is precipitated by addition of heptane, filtered, washed, and dried under vacuum.
  • The yield reported is moderate (~28%) with the product obtained as a pale red solid.
Step Conditions/Details Notes
Starting material N-(2,6-dimethyl-4-nitrophenyl)acetamide Prepared by nitration of acetanilide
Reducing agent Zinc dust Added portion-wise at 0 °C
Solvent Tetrahydrofuran (THF) and acetic acid Cooling required
Workup Filtration through silica, washing with NaHCO3, precipitation with heptane Purification by crystallization
Yield 28% Moderate yield, may require optimization

Reference: Detailed in ChemicalBook synthesis data and patent WO2006/29623.

Notes on Related Synthetic Procedures

  • Some patents describe the use of chlorosulfonation and subsequent sulfonamide formation on related acetamide structures, but these are more advanced functionalizations beyond the simple preparation of this compound.
  • Hydrothermal and Lawesson’s reagent treatments are used for related thioamide derivatives, indicating diverse functional group transformations possible on similar scaffolds.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Purification Method Notes
Catalytic hydrogenation Mixture of mononitro-2,4-dimethyl-acetanilides (60-95% 5-nitro isomer) Hydrogen, Pd/C catalyst, water/methanol solvent High (~quantitative) Crystallization from water/solvent Industrially preferred, selective
Zinc reduction in acetic acid N-(2,6-dimethyl-4-nitrophenyl)acetamide Zinc dust, acetic acid, THF, 0 °C 28 Filtration, crystallization Moderate yield, requires optimization
Acetylation of amino compound 5-Amino-2,4-dimethyl aniline derivatives Acetic anhydride or acetyl chloride Variable Extraction, crystallization Used to form acetamide from amine

Q & A

Q. What are the common synthetic routes for N-(5-Amino-2,4-dimethylphenyl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via acetylation of 5-amino-2,4-dimethylaniline using acetic anhydride or acetyl chloride under controlled conditions. Key factors include temperature (ambient to reflux), solvent choice (e.g., dry dichloromethane or acetic acid), and catalysts (e.g., lutidine or pyridine to neutralize HCl byproducts). For example, coupling agents like TBTU in dry DCM can enhance reaction efficiency by facilitating amide bond formation . Refluxing with acetic anhydride may improve yields but requires careful monitoring to avoid over-acetylation .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Expect signals for the acetamide methyl group (~2.1 ppm) and aromatic protons (6.5–7.5 ppm), with splitting patterns reflecting substitution on the phenyl ring. The amine proton may appear as a broad singlet (~5 ppm) if not acetylated .
  • IR : Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch of amine or amide) confirm functional groups. Discrepancies in expected peaks may indicate incomplete acetylation or side products .

Advanced Research Questions

Q. What strategies can resolve discrepancies in spectral data during structural elucidation?

  • Methodological Answer :
  • Comparative Analysis : Cross-reference experimental NMR/IR data with computational predictions (e.g., DFT calculations) or published spectra of analogous compounds (e.g., N-substituted acetamides) .
  • Isolation and Reanalysis : Purify intermediates via column chromatography and reacquire spectra to rule out impurities. For example, residual acetic anhydride in the reaction mixture may obscure IR readings .

Q. How can solvent polarity and temperature be optimized to minimize side reactions during synthesis?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF) versus non-polar solvents (e.g., toluene) to assess reaction rate and selectivity. Dry DCM minimizes hydrolysis of acetic anhydride but may slow dissolution of the amine starting material .
  • Temperature Gradients : Conduct kinetic studies at 25°C, 50°C, and reflux. Monitor reaction progress via TLC or HPLC to identify optimal conditions. Higher temperatures may accelerate acetylation but risk decomposition of the amine group .

Q. How to design a kinetic study for the acetylation step in the synthesis?

  • Methodological Answer :
  • Quenching Experiments : Aliquot the reaction at timed intervals (e.g., 0, 15, 30, 60 min), quench with ice-water, and analyze yields via HPLC or gravimetric analysis.
  • Rate Law Determination : Vary concentrations of 5-amino-2,4-dimethylaniline and acetylating agent to determine reaction order. For example, pseudo-first-order conditions (excess acetic anhydride) simplify rate calculations .

Key Considerations for Experimental Design

  • Contradiction Analysis : If NMR shows unexpected aromatic splitting, consider steric effects from the 2,4-dimethyl groups or competing substitution patterns .
  • Advanced Characterization : Use X-ray crystallography to resolve ambiguous stereoelectronic effects, particularly if computational models conflict with observed data .

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